molecular formula C4N2Na2S2 B2381645 [Bis(sodiothio)methylene]malononitrile CAS No. 4885-93-2

[Bis(sodiothio)methylene]malononitrile

Cat. No.: B2381645
CAS No.: 4885-93-2
M. Wt: 186.16
InChI Key: VHVPPDQPTYJSNO-UHFFFAOYSA-L
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Description

[Bis(methylthio)methylene]malononitrile (CAS: Not explicitly provided; structure: $ \text{NC–C(=C(SCH}3\text{)}2\text{)–CN} $) is a highly reactive dicyano-based building block widely used in heterocyclic chemistry. It features two methylthio (-SCH$_3$) groups attached to a central methylene carbon, flanked by two electron-withdrawing nitrile (-CN) groups. This structure confers exceptional electrophilicity to the methylene carbon, enabling nucleophilic attacks and cyclization reactions. The compound is synthesized via condensation of malononitrile with carbon disulfide and methylating agents or through direct substitution reactions of pre-functionalized malononitrile derivatives .

Key applications include synthesizing fused heterocycles like pyrimidooxazines, pyrazolo[1,5-a]pyrimidines, and isoxazolo[5,4-b]pyridines, often via multicomponent reactions (MCRs) with aldehydes, amines, or active methylene compounds . Its utility in medicinal chemistry is highlighted by derivatives exhibiting antimicrobial, antioxidant, and anti-inflammatory activities .

Properties

IUPAC Name

disodium;2,2-dicyanoethene-1,1-dithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPPDQPTYJSNO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of [Bis(sodiothio)methylene]malononitrile involves specific synthetic routes and reaction conditions. One common method includes the reaction of malononitrile with sodium sulfide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dimethylformamide (DMF) to facilitate the process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .

Chemical Reactions Analysis

[Bis(sodiothio)methylene]malononitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used to synthesize conducting polymers and organic semiconductors, which are essential for developing advanced electronic devices In biology, [Bis(sodiothio)methylene]malononitrile is utilized in the study of enzyme inhibition and protein interactionsIndustrially, it is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [Bis(sodiothio)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. Additionally, it can interact with proteins and other biomolecules, altering their structure and behavior. These interactions are crucial for its applications in scientific research and drug development.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Product Diversity

[Bis(methylthio)methylene]malononitrile’s reactivity is influenced by its thioether (-SCH$3$) substituents, which act as moderate leaving groups. Comparatively, analogs with substituents like ethoxy (-OCH$2$CH$_3$), phenylamino (-NHPh), or arylidenes exhibit distinct electronic and steric effects:

Compound Substituents Electronic Effect Reactivity Profile
[Bis(methylthio)methylene]malononitrile -SCH$_3$ Electron-withdrawing, polarizable Facilitates nucleophilic substitution/cyclization (e.g., pyrimidines, pyrazoles)
2-(Bis(ethylthio)methylene)malononitrile -SCH$2$CH$3$ Similar to -SCH$_3$ but bulkier Slower kinetics due to steric hindrance; forms pyrrole derivatives
2-(Ethoxymethylene)malononitrile -OCH$2$CH$3$ Electron-donating Favors Michael addition over cyclization; yields linear adducts
2-(Bis(phenylamino)methylene)malononitrile -NHPh Strong resonance donation Promotes condensation reactions (e.g., amide formation)
p-Methoxybenzylidenemalononitrile Arylidene (-C(Ph)OCH$_3$) Conjugation-stabilized Forms pyran and coumarin derivatives via Knoevenagel condensation

Key Insight : Thioalkyl substituents (-SCH$3$, -SCH$2$CH$3$) enhance leaving-group ability, enabling rapid cyclization. In contrast, electron-donating groups (e.g., -OCH$3$) or bulky substituents reduce electrophilicity, favoring alternative pathways like Michael additions .

Role in Multicomponent Reactions (MCRs)

[Bis(methylthio)methylene]malononitrile is pivotal in one-pot MCRs due to its dual electrophilic centers. Comparisons with analogs:

  • With Malononitrile: Malononitrile itself lacks the methylene substituent, limiting its ability to form fused heterocycles. It primarily participates in Knoevenagel condensations (e.g., chromene synthesis) .
  • With Tetracyanoethylene (TCNE): TCNE’s four -CN groups increase electrophilicity but reduce selectivity, often forming non-heterocyclic products like isothiazoles .
  • With α-Cyanoketene-S,S-dithioacetals: These analogs, such as 2-(bis(methylthio)methylene)malononitrile, enable regioselective cyclizations (e.g., pyrazolo[1,5-a]pyrimidines) due to balanced electrophilicity and leaving-group capacity .

Example Reaction :

  • Pyrimidooxazine Synthesis: [Bis(methylthio)methylene]malononitrile reacts with oxazinamines in DMF/K$2$CO$3$ to form pyrimidooxazines via nucleophilic addition and cyclization .
  • Pyrazole Derivatives : Its reaction with hydrazides under green conditions yields triazolopyrimidines, whereas ethoxymethylene analogs form linear hydrazones .

Biological Activity

[Bis(sodiothio)methylene]malononitrile (BSMM) is a chemical compound characterized by its unique structure, which includes both cyano and dithio functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural similarities to known bioactive molecules. This article reviews the biological activity of BSMM, synthesizing findings from various studies and presenting relevant data.

BSMM is recognized for its reactivity and versatility in organic synthesis. Its structure allows for various chemical modifications, leading to diverse materials with tailored properties. The compound can be synthesized through several methods, typically involving the reaction of malononitrile with appropriate thiol reagents under controlled conditions.

Biological Activity Overview

Research indicates that BSMM exhibits potential biological activity, particularly against various biological targets. Preliminary studies suggest that it may possess pharmacological properties, although extensive research is necessary to fully understand its mechanisms of action and therapeutic potential.

Initial findings suggest that BSMM may interact with cellular targets, influencing various biochemical pathways. Interaction studies have focused on its reactivity with biological targets and other chemical species, aiming to elucidate binding affinities and mechanisms of action within biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of BSMM and related compounds:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of BSMM against several human cancer cell lines using the MTS assay. The results indicated significant inhibition of cell viability in specific lines, suggesting potential anticancer properties.
    • For example, derivatives similar to BSMM showed IC50 values below 1 µM against Leishmania mexicana, comparable to standard treatments like amphotericin B .
  • Antimicrobial Activity :
    • Compounds with structural similarities to BSMM have demonstrated antimicrobial activity against various pathogens. The presence of cyano and dithio groups appears to enhance this activity, making BSMM a candidate for further exploration in antimicrobial drug development .
  • Anti-inflammatory Properties :
    • Some derivatives have exhibited anti-inflammatory effects in vitro. The structural features of BSMM may contribute to its ability to modulate inflammatory pathways, although specific mechanisms remain to be elucidated .

Comparative Analysis

The following table summarizes the biological activities of BSMM compared to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 Values
BSMMCyano and dithio groupsCytotoxicity, Antimicrobial< 1 µM (varied)
2-(bis((5-aryl-1,3,4-oxadiazol-2-yl)methylthio)methylene)malononitrilesOxadiazole ringsEnhanced biological activity due to heterocyclic structuresNot specified
Dithiocarbamate derivativesDithiocarbamate functional groupsAgricultural applications as pesticidesNot specified

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